L 006235

Vue d'ensemble

Description

Applications De Recherche Scientifique

L 006235 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of cathepsin K and its effects on collagen degradation.

Biology: Employed in research to understand the role of cathepsin K in various biological processes, including bone resorption.

Medicine: Investigated for its potential therapeutic applications in treating diseases related to bone loss, such as osteoporosis.

Industry: Utilized in the development of new drugs targeting cathepsin K for various medical conditions.

Mécanisme D'action

Target of Action

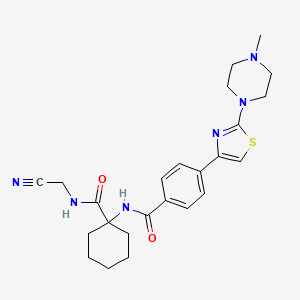

L 006235, also known as N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide, is a potent, selective, reversible and orally active inhibitor of cathepsin K . Cathepsin K is a protease that plays a crucial role in the degradation of proteins such as collagen, which is a key component of the extracellular matrix in many tissues, including bone .

Mode of Action

This compound interacts with cathepsin K, inhibiting its activity . This inhibition prevents the breakdown of collagen, thereby reducing bone resorption . The compound shows selectivity for cathepsin K over other cathepsins such as B, L, and S .

Biochemical Pathways

By inhibiting cathepsin K, this compound affects the pathway of bone resorption, a process that is crucial for the maintenance, repair, and remodeling of bones . The inhibition of cathepsin K leads to a reduction in collagen degradation, which in turn prevents bone loss .

Pharmacokinetics

This compound exhibits high oral bioavailability, long terminal half-life, and a maximum concentration (Cmax) of 1.4 μM in rats . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The primary result of this compound’s action is the reduction of collagen degradation and prevention of bone loss . In a study conducted on rhesus monkeys, this compound was found to reduce N-telopeptides (NTx) and creatinine (Cre) by up to 76% in a dose-dependent manner .

Méthodes De Préparation

La synthèse de L 006235 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les méthodes de production industrielle sont exclusives et non divulguées publiquement.

Analyse Des Réactions Chimiques

L 006235 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : this compound peut subir des réactions de substitution où des atomes ou des groupes spécifiques de la molécule sont remplacés par d'autres.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound présente plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier l'inhibition de la cathepsine K et ses effets sur la dégradation du collagène.

Biologie : Employé dans la recherche pour comprendre le rôle de la cathepsine K dans divers processus biologiques, y compris la résorption osseuse.

Médecine : Investigated pour ses applications thérapeutiques potentielles dans le traitement des maladies liées à la perte osseuse, telles que l'ostéoporose.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la cathepsine K pour diverses affections médicales.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la cathepsine K, une enzyme qui joue un rôle crucial dans la dégradation du collagène dans les os . En se liant au site actif de la cathepsine K, this compound empêche l'enzyme de dégrader le collagène, réduisant ainsi la résorption osseuse et favorisant la santé osseuse . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de l'activité de la cathepsine K et la réduction subséquente de la dégradation du collagène .

Comparaison Avec Des Composés Similaires

L 006235 est unique par sa forte sélectivité et sa puissance en tant qu'inhibiteur de la cathepsine K. Les composés similaires comprennent :

Odanacatib : Un autre inhibiteur de la cathepsine K avec des applications similaires dans le traitement des maladies osseuses.

Balicatib : Un inhibiteur de la cathepsine K qui a été étudié pour ses effets sur la résorption osseuse.

Relacatib : Un autre composé ciblant la cathepsine K avec des applications thérapeutiques potentielles.

This compound se distingue par son inhibition réversible et sa forte biodisponibilité orale, ce qui en fait un candidat prometteur pour la recherche et le développement futurs .

Propriétés

IUPAC Name |

N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2S/c1-29-13-15-30(16-14-29)23-27-20(17-33-23)18-5-7-19(8-6-18)21(31)28-24(9-3-2-4-10-24)22(32)26-12-11-25/h5-8,17H,2-4,9-10,12-16H2,1H3,(H,26,32)(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVYCSWOCXEWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)NC4(CCCCC4)C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432735 | |

| Record name | L 006235 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294623-49-7 | |

| Record name | L 006235 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

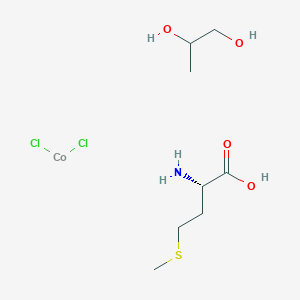

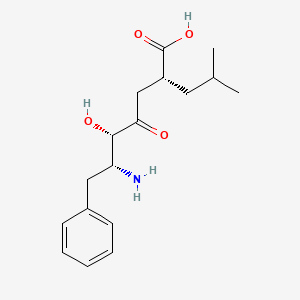

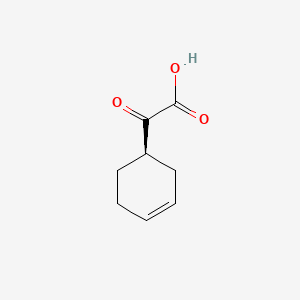

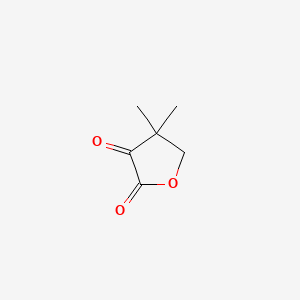

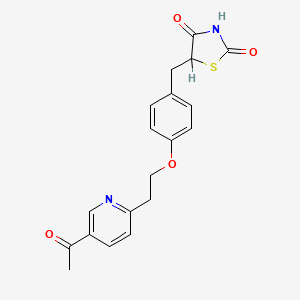

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of L-006235?

A1: L-006235 is a potent and selective inhibitor of cathepsin K, a lysosomal cysteine protease. [, ] It binds reversibly to the active site of cathepsin K, preventing the enzyme from degrading collagen and other bone matrix proteins. [] This inhibition of cathepsin K activity ultimately leads to reduced bone resorption. [, ]

Q2: How does the basicity of L-006235 affect its activity and selectivity?

A2: L-006235, being a basic compound, exhibits lysosomotropic properties. [, ] This means it accumulates within the acidic environment of lysosomes, leading to higher concentrations at the site of action (cathepsin K within lysosomes). [] While this enhances its potency against cathepsin K, it also increases its off-target activity against other lysosomal cysteine cathepsins like B, L, and S in cellular assays. [, ] This highlights a potential limitation of basic cathepsin K inhibitors like L-006235, as inhibition of these off-target cathepsins could lead to undesired side effects. [, ]

Q3: Are there any structural modifications that can improve the selectivity profile of L-006235?

A3: Yes, research suggests that replacing the P2-P3 amide bond in L-006235 with a trifluoroethylamine moiety, while removing the basic P3 substituent, leads to the development of non-basic cathepsin K inhibitors like L-873724. [] This structural modification reduces lysosomotropism, resulting in a compound with improved selectivity for cathepsin K over other lysosomal cathepsins in both enzymatic and cellular assays. []

Q4: What is the impact of L-006235 on bone formation?

A4: Preclinical studies in ovariectomized rabbits demonstrated that L-006235, unlike alendronate (a bisphosphonate), did not negatively impact bone formation markers. [] This suggests that cathepsin K inhibitors like L-006235 may offer an advantage over bisphosphonates by preserving bone formation while inhibiting bone resorption. []

Q5: Has the efficacy of L-006235 been tested in animal models of osteoarthritis (OA)?

A5: Yes, research using the monosodium iodoacetate (MIA) rat model of OA pain showed that L-006235 possesses analgesic properties. [, ] Both preventative and therapeutic dosing regimens with L-006235 significantly reduced weight-bearing asymmetry, a measure of pain in this model. [, ] Interestingly, the analgesic effect of L-006235 was linked to a reduction in synovitis, highlighting the potential role of cathepsin K in OA pain beyond its role in bone resorption. []

Q6: How effective is L-006235 when delivered via a hydrogel system?

A6: A recent study investigated the delivery of L-006235 using a mechanically resilient soft hydrogel in a mouse model of post-traumatic osteoarthritis (PTOA). [] The hydrogel demonstrated sustained release of L-006235 even under conditions mimicking human running and significantly reduced cartilage degeneration in the PTOA model. [] These findings highlight the potential of hydrogel-based delivery systems for improving the therapeutic efficacy of L-006235 in OA.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[6,7-Diethoxy-2-(morpholin-4-yl)quinazolin-4-yl]piperidin-4-yl}-1,6-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1673621.png)